N-(2-(3-chloro-4-fluorophenylsulfonamido)ethyl)-4-isobutyramidobenzamide N-(2-(3-chloro-4-fluorophenylsulfonamido)ethyl)-4-isobutyramidobenzamide
Brand Name: Vulcanchem
CAS No.: 1091443-33-2
VCID: VC4310547
InChI: InChI=1S/C19H21ClFN3O4S/c1-12(2)18(25)24-14-5-3-13(4-6-14)19(26)22-9-10-23-29(27,28)15-7-8-17(21)16(20)11-15/h3-8,11-12,23H,9-10H2,1-2H3,(H,22,26)(H,24,25)
SMILES: CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl
Molecular Formula: C19H21ClFN3O4S
Molecular Weight: 441.9

N-(2-(3-chloro-4-fluorophenylsulfonamido)ethyl)-4-isobutyramidobenzamide

CAS No.: 1091443-33-2

Cat. No.: VC4310547

Molecular Formula: C19H21ClFN3O4S

Molecular Weight: 441.9

* For research use only. Not for human or veterinary use.

N-(2-(3-chloro-4-fluorophenylsulfonamido)ethyl)-4-isobutyramidobenzamide - 1091443-33-2

Specification

CAS No. 1091443-33-2
Molecular Formula C19H21ClFN3O4S
Molecular Weight 441.9
IUPAC Name N-[2-[(3-chloro-4-fluorophenyl)sulfonylamino]ethyl]-4-(2-methylpropanoylamino)benzamide
Standard InChI InChI=1S/C19H21ClFN3O4S/c1-12(2)18(25)24-14-5-3-13(4-6-14)19(26)22-9-10-23-29(27,28)15-7-8-17(21)16(20)11-15/h3-8,11-12,23H,9-10H2,1-2H3,(H,22,26)(H,24,25)
Standard InChI Key IQEJLBONGMEZIQ-UHFFFAOYSA-N
SMILES CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl

Introduction

Structural Characteristics

The molecular structure of N-(2-(3-chloro-4-fluorophenylsulfonamido)ethyl)-4-isobutyramidobenzamide includes:

  • A sulfonamide functional group connecting a 3-chloro-4-fluorophenyl ring to an ethyl chain.

  • A benzamide moiety with an isobutyramido substituent.

  • The interplay of halogen atoms (chlorine and fluorine) within the molecule enhances its potential for interactions in biological systems.

This configuration suggests that the compound may exhibit unique binding properties in molecular docking studies due to the electron-withdrawing effects of halogens.

Synthesis and Analytical Methods

Although specific synthetic pathways for this compound were not detailed in the search results, compounds with similar structures are typically synthesized through:

  • Amide Coupling Reactions: Using carboxylic acid derivatives and amines in the presence of coupling agents like EDC or DCC.

  • Sulfonamide Formation: Reacting sulfonyl chlorides with amines under basic conditions.

Analytical methods such as NMR spectroscopy (¹H and ¹³C), mass spectrometry (MS), and liquid chromatography (LC) are commonly employed to confirm structural integrity .

Pharmacological Interest

The structural features of N-(2-(3-chloro-4-fluorophenylsulfonamido)ethyl)-4-isobutyramidobenzamide suggest potential pharmacological applications:

  • The sulfonamide group is often associated with antibacterial or anti-inflammatory properties.

  • Halogenated aromatic systems are frequently explored for their enhanced binding affinities in enzyme inhibition or receptor targeting.

Molecular Docking Studies

Compounds with similar frameworks have been evaluated as inhibitors for enzymes like 5-lipoxygenase (5-LOX) or other targets involved in inflammation and cancer pathways . Molecular docking studies could further elucidate its binding affinity and specificity.

Research Gaps and Future Directions

While basic information about the compound's molecular formula and weight is available, there is a lack of detailed experimental data regarding:

  • Biological activity (e.g., antimicrobial or anticancer properties).

  • Toxicological profile.

  • Solubility, stability, and pharmacokinetics.

Future studies should focus on:

  • Experimental validation of its pharmacological potential.

  • Comprehensive toxicological assessments.

  • Optimization for drug-like properties through structure-activity relationship (SAR) studies.

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